molecular formula C12H28Sn B14382748 Bis(2,2-dimethylpropyl)(dimethyl)stannane CAS No. 89748-42-5

Bis(2,2-dimethylpropyl)(dimethyl)stannane

Cat. No.: B14382748
CAS No.: 89748-42-5
M. Wt: 291.06 g/mol
InChI Key: OUIAMCXBOGYINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,2-dimethylpropyl)(dimethyl)stannane: is an organotin compound characterized by the presence of tin (Sn) bonded to two 2,2-dimethylpropyl groups and two methyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2-dimethylpropyl)(dimethyl)stannane typically involves the reaction of tin(IV) chloride (SnCl4) with 2,2-dimethylpropylmagnesium bromide (a Grignard reagent) and methylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

SnCl4+2(CH3)2CCH2MgBr+2CH3MgBr(CH3)2Sn[CH2C(CH3)2]2+4MgBrCl\text{SnCl}_4 + 2 \text{(CH}_3\text{)}_2\text{CCH}_2\text{MgBr} + 2 \text{CH}_3\text{MgBr} \rightarrow \text{(CH}_3\text{)}_2\text{Sn[CH}_2\text{C(CH}_3\text{)}_2\text{]}_2 + 4 \text{MgBrCl} SnCl4​+2(CH3​)2​CCH2​MgBr+2CH3​MgBr→(CH3​)2​Sn[CH2​C(CH3​)2​]2​+4MgBrCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(2,2-dimethylpropyl)(dimethyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

    Reduction: Reduction reactions can convert the tin(IV) center to tin(II).

    Substitution: The methyl or 2,2-dimethylpropyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products:

    Oxidation: Organotin oxides or hydroxides.

    Reduction: Tin(II) derivatives.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemistry: Bis(2,2-dimethylpropyl)(dimethyl)stannane is used as a precursor in the synthesis of other organotin compounds. It serves as a reagent in organic transformations and catalysis.

Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antimicrobial and anticancer properties. their toxicity limits their direct use in medical applications.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and as a stabilizer in PVC (polyvinyl chloride) manufacturing.

Mechanism of Action

The mechanism of action of Bis(2,2-dimethylpropyl)(dimethyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing catalytic processes and organic transformations. The pathways involved include:

    Coordination Chemistry: Formation of complexes with ligands.

    Catalysis: Activation of substrates through coordination to the tin center.

Comparison with Similar Compounds

    Tetramethyltin (TMT): An organotin compound with four methyl groups bonded to tin.

    Tributyltin (TBT): An organotin compound with three butyl groups bonded to tin.

    Triphenyltin (TPT): An organotin compound with three phenyl groups bonded to tin.

Comparison: Bis(2,2-dimethylpropyl)(dimethyl)stannane is unique due to the presence of both 2,2-dimethylpropyl and methyl groups, which influence its reactivity and applications

Properties

CAS No.

89748-42-5

Molecular Formula

C12H28Sn

Molecular Weight

291.06 g/mol

IUPAC Name

bis(2,2-dimethylpropyl)-dimethylstannane

InChI

InChI=1S/2C5H11.2CH3.Sn/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;2*1H3;

InChI Key

OUIAMCXBOGYINO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C[Sn](C)(C)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.